1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methylpyrimidin-2-yl)urea
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Overview
Description
1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methylpyrimidin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring dichlorophenyl and methoxypyrimidinyl groups, imparts specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methylpyrimidin-2-yl)urea typically involves the reaction of 3,4-dichloroaniline with 4-methoxy-6-methylpyrimidine-2-isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methylpyrimidin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methylpyrimidin-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methylpyrimidin-2-yl)urea involves its interaction with specific molecular targets. The dichlorophenyl group may interact with enzymes or receptors, while the methoxypyrimidinyl group can modulate the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methylpyrimidin-2-yl)thiourea: Similar structure but with a thiourea group.
1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methylpyrimidin-2-yl)carbamate: Similar structure but with a carbamate group.
Uniqueness
1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methylpyrimidin-2-yl)urea is unique due to its specific combination of dichlorophenyl and methoxypyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H12Cl2N4O2 |
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Molecular Weight |
327.16 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-methoxy-6-methylpyrimidin-2-yl)urea |
InChI |
InChI=1S/C13H12Cl2N4O2/c1-7-5-11(21-2)18-12(16-7)19-13(20)17-8-3-4-9(14)10(15)6-8/h3-6H,1-2H3,(H2,16,17,18,19,20) |
InChI Key |
OUZSXNDGDVDOJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
Origin of Product |
United States |
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